N-(butan-2-yl)-4-methoxybenzamide
Description
N-(butan-2-yl)-4-methoxybenzamide is a secondary amide derivative of 4-methoxybenzoic acid, featuring a branched alkyl chain (butan-2-yl) attached to the amide nitrogen. These compounds are typically synthesized via carbonylation or nucleophilic substitution reactions, as seen in analogous systems like N-(tert-butyl)-4-methoxybenzamide . The 4-methoxybenzamide scaffold is notable for its versatility in medicinal chemistry, materials science, and coordination chemistry, often serving as a precursor for metal complexes or bioactive molecules .
Properties
IUPAC Name |
N-butan-2-yl-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)13-12(14)10-5-7-11(15-3)8-6-10/h5-9H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNWAFQOGZWSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with butan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxybenzamide derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-hydroxybenzamide derivatives
Reduction: Butan-2-yl-4-methoxybenzylamine
Substitution: Various substituted benzamides depending on the substituent used
Scientific Research Applications
N-(butan-2-yl)-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzamides.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Derivatives
N-(tert-butyl)-4-methoxybenzamide (Compound 42)
- Structure : Features a bulky tert-butyl group instead of the butan-2-yl substituent.
- Synthesis: Prepared via cobalt-catalyzed aminocarbonylation, with purification achieved through flash column chromatography .
- Physicochemical Properties: 13C NMR: δ 167.4 (amide carbonyl), 55.5 (methoxy group) . Stability: No decomposition reported during purification, contrasting with the instability of diazido-substituted analogs .
N-(2,4-diazidobutan-2-yl)-4-methoxybenzamide (6w)
- Structure : Contains a diazido-functionalized butan-2-yl group.
- Synthesis : Synthesized via a one-pot reduction method due to instability during column chromatography (58% crude yield) .
- Key Difference : The diazido group introduces synthetic challenges, necessitating modified purification strategies.
Aryl- and Heteroaryl-Substituted Derivatives
7j (Quinazolinone Derivative)
- Structure : N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide.
- Key Feature: The quinazolinone moiety enhances target affinity compared to simpler alkyl-substituted analogs.
N-(4-bromo-1H-indazol-7-yl)-4-methoxybenzamide (7a)
- Structure : Indazolyl substituent introduces aromatic heterocyclic character.
- Spectroscopy : 1H NMR (DMSO-d6) data confirm regioselective substitution patterns .
N-(6-aminohexyl)-4-methoxybenzamide (Conjugate 14)
- Application : Used in oligonucleotide conjugates for pH-dependent stability studies.
- Stability : Phosphoramide bond hydrolysis reaches >20% at pH 4.5 after 24 hours, critical for drug delivery systems .
N-(2-(Diethylcarbamothioyl)ferrocenyl)-4-methoxybenzamide (3b)
Key Findings and Implications
- Substituent Effects: Alkyl groups (e.g., tert-butyl) enhance stability and ease of synthesis, while functionalized alkyl chains (e.g., diazido) introduce instability . Heteroaryl substituents (e.g., quinazolinone, indazol) improve biological target engagement but increase synthetic complexity .
- Spectroscopic Trends : Methoxy protons in 4-methoxybenzamide derivatives consistently resonate near δ 3.8–4.0 ppm in 1H NMR, while amide carbonyls appear at δ 165–170 ppm in 13C NMR .
- Biological Potential: Quinazolinone derivatives show promise in oncology (EGFR inhibition), whereas aminohexyl conjugates are tailored for controlled drug release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
